(2R,5R)-hexane-2,5-diol

Biocatalysis Enzymatic Resolution Chiral Separation

Researchers requiring enantiopure C2-symmetric scaffolds often face supply inconsistencies with incorrect stereoisomers that compromise catalytic enantioselectivity. (2R,5R)-Hexane-2,5-diol eliminates this risk as a rigorously stereodefined chiral building block (>99% ee). • Enables synthesis of C2-symmetric diphosphite ligands achieving up to 76% ee in asymmetric hydroformylation • Validated in protein crystallography (PDB: 3OFT) for mapping active site conformations • Bulk quantities available with batch-specific CoA; shipped under inert gas at 2-8°C

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 38484-56-9
Cat. No. B1301910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-hexane-2,5-diol
CAS38484-56-9
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CCC(C)O)O
InChIInChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyOHMBHFSEKCCCBW-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Qualified Overview of (2R,5R)-Hexane-2,5-diol


(2R,5R)-hexane-2,5-diol (CAS 17299-07-9) is a chiral, C2-symmetric diol characterized by a six-carbon backbone with hydroxyl groups at the 2 and 5 positions in the (R,R) configuration [1]. It is a solid at room temperature (melting point 52-54 °C) with a specific optical rotation of [α]20/D −35±2° to −39.6° in chloroform . As an enantiomer of (2S,5S)-hexane-2,5-diol (CAS 34338-96-0) and a diastereomer of the meso form (2S,5R)-hexane-2,5-diol (CAS 38484-56-9), its precise stereochemistry is non-interchangeable and critical for applications requiring a defined chiral environment [1].

Stereochemical identity: (R,R) configuration defines chiral scaffold for asymmetric applications
Lot verification: Specific rotation and GC-based ee support lot-to-lot consistency
Application scope: Synthesis of C2-symmetric ligands and structural biology probes

Why Racemic 2,5-Hexanediol Cannot Replace (2R,5R)-Hexane-2,5-diol


Substitution of (2R,5R)-hexane-2,5-diol with racemic, meso, or the opposite (2S,5S) enantiomer is fundamentally prohibitive in stereospecific applications. The C2-symmetric chiral scaffold directly dictates the spatial orientation of derived ligands around a metal center, a factor that governs both regioselectivity and enantioselectivity in asymmetric catalysis . Using an incorrect stereoisomer, or a mixture thereof, introduces a diastereomeric or achiral environment that can dramatically reduce or even reverse enantioselectivity, as demonstrated by comparative studies on diphosphite ligands where the backbone chirality is essential for high ee [1]. Furthermore, biotransformation and kinetic resolution processes exhibit high stereoselectivity, enabling the isolation of each pure enantiomer with >99% ee, highlighting the distinct reactivity profiles of each stereoisomer with chiral catalysts [2].

Racemic or meso forms introduce a diastereomeric environment that may significantly reduce enantioselectivity.
The opposite (2S,5S) enantiomer can reverse chiral induction in asymmetric catalysis, altering product outcome.
Biocatalytic resolution pathways are stereospecific; each stereoisomer exhibits distinct reactivity, prohibiting direct substitution.

(2R,5R)-Hexane-2,5-diol: Differentiation Evidence


Biocatalytic Resolution for Enantiopure Synthesis

The (2R,5R)-enantiomer can be reliably obtained from mixtures of stereoisomers with high enantiomeric purity via lipase-catalyzed transesterification. This process demonstrates a clear, quantifiable pathway to the target compound that is distinct from the synthesis of the (2S,5S) or meso forms [1].

Enantiopure Synthesis
Head-to-head
>99% ee for (2R,5R)-diol isolated via lipase-catalyzed transesterification
Supports procurement of enantiomerically pure material for stereospecific applications
Candida antarctica lipase, S-ethyl thiooctanoate
Biocatalysis Enzymatic Resolution Chiral Separation

Defined Optical Purity Standards

Commercial specifications for (2R,5R)-hexane-2,5-diol from authoritative vendors provide quantitative benchmarks for optical purity, ensuring lot-to-lot consistency for research reproducibility. These metrics allow for direct verification of the compound's stereochemical integrity [1].

Optical Purity Standards
Specification review
ee ≥99.5:0.5 (GC); [α]20/D −35±2° (c=9% in CHCl3)
Defines minimal critical-to-quality parameters for lot acceptance
Supplier specification; data to verify
Analytical Chemistry Quality Control Chiral Purity

Scaffold for Chiral Diphosphite Ligands

The C2-symmetric chiral backbone of (2S,5S)-hexane-2,5-diol, which is the enantiomer of the target (2R,5R) compound, has been explicitly incorporated into a series of diphosphite ligands whose catalytic performance has been quantitatively evaluated. By symmetry, the (2R,5R) enantiomer serves an analogous role for synthesizing ligands with opposite chiral induction [1].

Ligand Scaffold Performance
Class-level inference
Up to 76% ee in Rh-catalyzed hydroformylation of styrene (using (2S,5S)-diol backbone)
Indicates quantifiable enantioselectivity achievable with chiral diol scaffold
(2R,5R) scaffold enables opposite chiral induction
Asymmetric Catalysis Homogeneous Catalysis Ligand Design

X-ray Validation of Protein-Ligand Complexes

The specific (2R,5R) stereoisomer has been unambiguously identified in the active site of proteins via X-ray crystallography, confirming its role as a small-molecule probe for studying protein-ligand interactions and solvent channels. This contrasts with the meso form, which may exhibit different binding modes due to its symmetry [1].

Crystallographic Binding
Reported
PDB: 3OFT shows (2R,5R)-diol-bound CYP101C1 with open access channel
Validates defined stereochemistry as molecular probe in structural biology
Distinct conformation vs. apo or β-ionone-bound forms
Structural Biology X-ray Crystallography Protein Engineering

Validated Applications for (2R,5R)-Hexane-2,5-diol


Synthesis of C2-Symmetric Ligands and Auxiliaries

The primary and most validated application of (2R,5R)-hexane-2,5-diol is as a chiral building block for synthesizing C2-symmetric ligands, such as diphosphites for asymmetric hydroformylation [1] and (S,S)-2,5-dimethylpyrrolidine derivatives . The enantiomeric purity of the diol (>99% ee) [2] is directly transferred to the ligand, enabling the precise control of metal center chirality and subsequent enantioselectivity in catalytic reactions, with reported ees up to 76% [1].

Structural Biology and Biochemical Probing

(2R,5R)-hexane-2,5-diol serves as a well-defined small-molecule ligand in protein crystallography studies. Its defined stereochemistry and small size make it an ideal probe for mapping solvent channels and active site conformations, as evidenced by its co-crystallization with cytochrome P450 CYP101C1 (PDB: 3OFT) [3]. The high optical purity ensures that observed interactions are specific to the (R,R)-enantiomer.

Precursor for Enantiopure Heterocyclic Compounds

The compound is a validated intermediate for synthesizing enantiomerically pure, chiral heterocycles. For instance, it has been used as a route to synthesize (2R,5R)-2,5-dimethyltetrahydrofuran [4], a chiral building block in its own right. The stereospecific synthesis pathway from the diol ensures that the resulting heterocycle's stereochemistry is controlled and predictable.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Enantiomeric purity and stereochemical fidelity
Enantioselectivity in catalytic reactions
Structural biology probes
Defined stereochemistry and small size
Protein-ligand co-crystallization and conformational analysis
Chiral heterocycle synthesis
Stereochemical control in synthetic pathways
Enantiomeric purity of derived heterocycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5R)-hexane-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.